4-(diphenylmethyl)-2-Thiazolamine

X-ray crystallography Structural biology Molecular modeling

Procure this crystallographically verified (R=0.050) 2-aminothiazole scaffold for reproducible SAR studies. Essential for Cx50-selective inhibitor synthesis (T122/T136 analogs). Unsubstituted 2-amine enables parallel derivatization; diphenylmethyl group provides unique π-π stacking not possible with mono-aryl analogs. Eliminates preliminary crystallization overhead for computational workflows.

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
Cat. No. B4426852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diphenylmethyl)-2-Thiazolamine
Molecular FormulaC16H14N2S
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CSC(=N3)N
InChIInChI=1S/C16H14N2S/c17-16-18-14(11-19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H2,17,18)
InChIKeyFQAIZUCKLCQVKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility11 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylmethyl)-2-Thiazolamine: Verified Procurement Specifications and Structural Identity


4-(Diphenylmethyl)-2-thiazolamine (also referred to as 4-(diphenylmethyl)-1,3-thiazol-2-amine; CAS 425399-53-7 isomer variant) is a 2-aminothiazole derivative bearing a bulky diphenylmethyl substituent at the 4-position of the thiazole ring. The 2-aminothiazole core is a recognized privileged scaffold in medicinal chemistry [1]. This specific derivative features molecular formula C₁₆H₁₄N₂S with a molecular weight of 266.36 g/mol, and its crystal structure has been solved via X-ray diffraction methods and refined to an R-value of 0.050 with 2126 observed reflections, confirming the unambiguous structural identity required for reproducible research procurement [2]. The compound is commercially available with purity specifications of ≥98% from multiple vendors .

Why 4-(Diphenylmethyl)-2-Thiazolamine Cannot Be Interchanged with Generic 2-Aminothiazoles


Generic 2-aminothiazoles and 4-arylthiazol-2-amines cannot substitute for 4-(diphenylmethyl)-2-thiazolamine in structure-activity relationship (SAR)-sensitive applications. The diphenylmethyl moiety introduces substantially higher lipophilicity (calculated logP ≈ 3.9-4.6) and enables specific π-π stacking interactions with aromatic residues in target binding pockets . This structural feature distinguishes the compound from simpler analogs such as 4-phenylthiazol-2-amine or 4-methylthiazol-2-amine, which lack the steric bulk and dual aromatic engagement capacity. Furthermore, the crystallographically confirmed geometry of the diphenylmethyl group creates a defined spatial orientation that impacts molecular recognition [1]. For research programs requiring reproducible pharmacological profiles or crystallographic properties, substitution with lower molecular weight or mono-aryl analogs introduces uncontrolled variables that invalidate comparative data interpretation.

4-(Diphenylmethyl)-2-Thiazolamine: Quantified Differentiation Evidence Against Structural Analogs


Crystallographic Data Availability: Verified 3D Structural Coordinates Versus Uncharacterized Analogs

The crystal structure of 4-(diphenylmethyl)-2-thiazolamine has been experimentally solved by X-ray diffraction and refined to an R-value of 0.050 with 2126 observed reflections [1]. In contrast, closely related analogs such as 4-phenylthiazol-2-amine, 4-(4-chlorophenyl)thiazol-2-amine, and 4-benzylthiazol-2-amine lack publicly available single-crystal X-ray diffraction data in the primary crystallographic databases (CCDC search results negative for these specific analogs as of 2025) [2]. This represents a class-level differentiation where the target compound provides verified 3D coordinates suitable for molecular docking, pharmacophore modeling, and structure-based drug design, whereas analog procurement would require de novo crystallization and structure determination.

X-ray crystallography Structural biology Molecular modeling

Lipophilicity Differential: logP 3.9-4.6 Versus Lower logP Mono-Aryl Analogs

The computed logP value for 4-(diphenylmethyl)-2-thiazolamine is 3.9055 (TPSA 38.91, 3 rotatable bonds) based on vendor-supplied computational chemistry data . An independent source reports logP of 4.5537 with polar surface area of 24.92 Ų [1]. This elevated lipophilicity contrasts with simpler 4-aryl analogs: 4-phenylthiazol-2-amine has a calculated logP of approximately 2.4-2.8 based on standard computational prediction models [2]. The approximately 1.5 log unit difference corresponds to an estimated 30-fold increase in octanol-water partition coefficient, indicating substantially different membrane permeability and protein binding characteristics.

Lipophilicity Membrane permeability ADME prediction

Connexin 50 (Cx50) Inhibition SAR: Diphenylmethyl-Containing Thiazolamines Exhibit Defined IC50 Potency

Structure-activity relationship studies on triarylmethane (TRAM)-based Cx50 inhibitors demonstrate that thiazol-2-amine derivatives bearing a diphenylmethyl moiety achieve defined potency against Cx50 gap junction channels. Two closely related compounds—T122 (N-[(2-methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine) and T136 (N-[(2-iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine)—inhibit Cx50 with IC50 values of 1.2 μM and 2.4 μM, respectively, and exhibit at least 10-fold selectivity over other connexin subtypes as well as major neuronal and cardiac voltage-gated K⁺ and Na⁺ channels [1][2]. While 4-(diphenylmethyl)-2-thiazolamine itself lacks the N-aryl substitution present in T122/T136, the diphenylmethyl-thiazolamine core is the essential pharmacophoric scaffold from which these active inhibitors were derived. The unsubstituted parent compound serves as the critical synthetic intermediate and SAR reference point for developing this compound class .

Gap junction pharmacology Connexin inhibition Ophthalmology research

Hydrogen-Bonding Network Capacity: N-H Donor and Ring Heteroatom Acceptor Configuration

Crystallographic analysis reveals that 4-(diphenylmethyl)-2-thiazolamine participates in intermolecular N-H···O hydrogen bonds forming chains along [001] and additional weak C-H···O hydrogen bonds creating two-dimensional networks containing R₄⁴(28) ring motifs parallel to (100) [1]. This hydrogen-bonding capacity derives from the primary amine group at the 2-position of the thiazole ring combined with the thiazole nitrogen and sulfur heteroatoms. In contrast, N-substituted thiazol-2-amines (e.g., N-methyl or N-phenyl derivatives) lack the primary amine hydrogen-bond donor capability, while compounds lacking the thiazole ring cannot engage the same heteroatom-mediated interactions. The defined hydrogen-bonding geometry is experimentally verified and may influence solid-state properties and molecular recognition.

Supramolecular chemistry Co-crystal engineering Ligand design

Synthetic Versatility: Primary Amine Handle for Diversification Versus Blocked Analogs

The 2-amino group of 4-(diphenylmethyl)-2-thiazolamine provides a primary amine handle for diverse chemical transformations including acylation, sulfonylation, reductive amination, urea formation, and diazotization [1]. This synthetic versatility enables systematic exploration of N-substituted derivatives. In published SAR studies, the diphenylmethyl-thiazolamine core has been elaborated into N-aryl derivatives (e.g., T122, T136) via nucleophilic aromatic substitution and related transformations [2]. In contrast, 2-substituted thiazoles (e.g., 2-methylthiazole, 2-phenylthiazole) lack this derivatizable amine handle entirely. Similarly, 4-(diphenylmethyl)-2-thiazolamine offers greater steric accessibility for N-functionalization compared to N-substituted analogs where the amine is already blocked.

Medicinal chemistry Library synthesis Derivatization

4-(Diphenylmethyl)-2-Thiazolamine: Research and Industrial Application Scenarios Supported by Quantitative Differentiation


Structure-Based Drug Design Requiring Verified 3D Coordinates

For molecular docking, pharmacophore modeling, and structure-based virtual screening campaigns, 4-(diphenylmethyl)-2-thiazolamine provides experimentally verified atomic coordinates (R-factor = 0.050, 2126 reflections) suitable for direct use in computational workflows [1]. Unlike mono-aryl analogs lacking publicly available crystal structures, procurement of this compound eliminates the need for preliminary crystallization and X-ray diffraction studies, accelerating hit-to-lead timelines.

Synthesis of Cx50 Gap Junction Modulators for Lens Physiology Research

Laboratories investigating connexin-mediated gap junction communication in the lens require the diphenylmethyl-thiazolamine core as the essential synthetic precursor for generating Cx50-selective inhibitors. The parent scaffold provides access to derivatives such as T122 (Cx50 IC50 = 1.2 μM) and T136 (IC50 = 2.4 μM), which exhibit ≥10-fold selectivity over other connexin subtypes and major cardiac/neuronal ion channels [2]. Generic 2-aminothiazoles lacking the diphenylmethyl moiety fail to recapitulate this pharmacological profile.

Medicinal Chemistry Library Synthesis Requiring Primary Amine Derivatization Handle

Medicinal chemistry programs building focused libraries around the 2-aminothiazole privileged scaffold benefit from the unsubstituted primary amine at the 2-position, enabling parallel derivatization via acylation, sulfonylation, reductive amination, and urea formation [3]. This contrasts with 2-substituted thiazoles (e.g., 2-methylthiazole) which provide zero amine-dependent synthetic pathways, and with N-substituted analogs where the amine is already blocked, limiting downstream diversification.

Co-Crystal Engineering and Supramolecular Assembly Studies

Researchers investigating hydrogen-bond-directed crystal engineering can utilize the defined N-H···O chain formation along [001] and 2D network topology (R₄⁴(28) ring motifs) established for 4-(diphenylmethyl)-2-thiazolamine [4]. The compound's dual hydrogen-bond donor (NH₂) and multiple acceptor (thiazole N, S) capacity provides predictable supramolecular synthons not available with N-substituted or non-thiazole heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(diphenylmethyl)-2-Thiazolamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.